![molecular formula C21H20N4O3 B3312846 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 946334-39-0](/img/structure/B3312846.png)
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Target of Action
The compound, 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide, is a derivative of 1,3,4-oxadiazole . Oxadiazoles have been recognized for their high therapeutic values and are known to exhibit a wide range of biological activities . They have been identified as promising scaffolds in medicinal chemistry, particularly as anticancer agents and acetylcholinesterase inhibitors .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. For instance, 1,3,4-oxadiazole derivatives have been found to show significant acetylcholinesterase inhibitory activity . A molecular docking study indicated that the most active compound interacted with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. In the case of acetylcholinesterase inhibition, the compound could potentially affect cholinergic neurotransmission, which is crucial for memory and cognition . If the compound acts as an anticancer agent, it might influence pathways related to cell proliferation, apoptosis, or other cancer-related processes .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if the compound acts as an acetylcholinesterase inhibitor, it could potentially alleviate symptoms of diseases like Alzheimer’s by enhancing cholinergic function . If it acts as an anticancer agent, it might inhibit the growth of cancer cells or induce their apoptosis .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide in lab experiments include its potential as a fluorescent probe for live cell imaging and its ability to inhibit the activity of COX-2 enzyme and 5-HT7 receptor. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide. These include further investigation of its potential as a fluorescent probe for live cell imaging, optimization of its synthesis method to improve its solubility and reduce its toxicity, and exploration of its potential applications in other fields such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a chemical compound that has shown promise in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Applications De Recherche Scientifique
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as a fluorescent probe for imaging of live cells.
Propriétés
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-20-23-24-21(28-20)18-12-14-6-4-5-7-17(14)25(18)13-19(26)22-15-8-10-16(27-2)11-9-15/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVOWUTXLMXFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3312767.png)
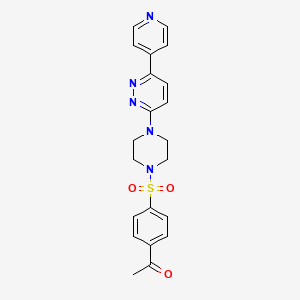

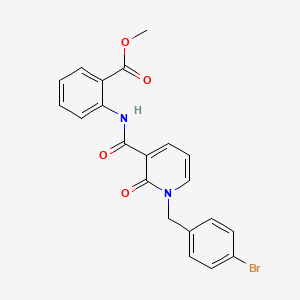
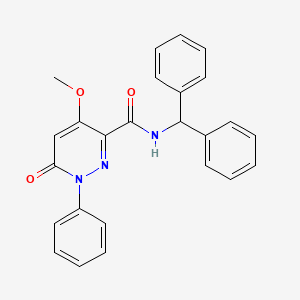
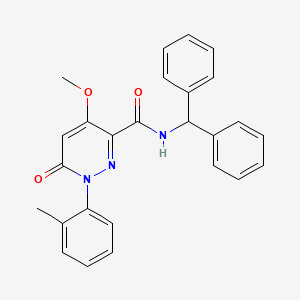

![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3312836.png)
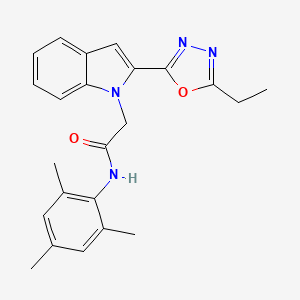
![N-(2,5-dimethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312851.png)
![N-benzyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312857.png)
![N-(2-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312863.png)
![N-(2-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312872.png)
![N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312877.png)